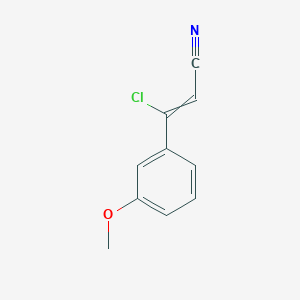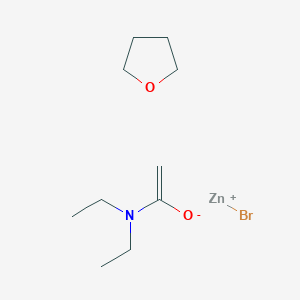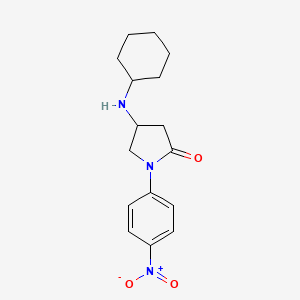![molecular formula C20H29B B14241508 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane CAS No. 427899-70-5](/img/structure/B14241508.png)
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 65°C)
Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Purification steps: Including distillation and crystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes
Oxidation: Conversion of boron-containing intermediates to alcohols
Substitution: Replacement of the boron atom with other functional groups
Common Reagents and Conditions
Hydroboration: Typically involves the use of pinacol borane under mild conditions
Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)
Substitution: Utilizes reagents such as halogens or organometallic compounds
Major Products
Hydroboration: Produces organoborane intermediates
Oxidation: Yields terminal alcohols
Substitution: Forms various substituted derivatives depending on the reagents used
Scientific Research Applications
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:
Heterocyclic amidinate intermediates: Formed during the reaction process
Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions
Catecholborane: Another boron-containing reagent with different reactivity and selectivity
Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
Uniqueness
This compound is unique due to its:
Bicyclic structure: Provides steric hindrance and regioselectivity in reactions
Ethenylphenyl group:
Properties
CAS No. |
427899-70-5 |
|---|---|
Molecular Formula |
C20H29B |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2 |
InChI Key |
WFDANRPQJXBQPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)



![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
